molecular formula C8H7FO B12579909 5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol

5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol

Cat. No.: B12579909
M. Wt: 138.14 g/mol
InChI Key: AEGSJPPXHAQZMG-UHFFFAOYSA-N
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Description

5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol is a fluorinated bicyclic compound with a unique structure that includes a fluorine atom and a hydroxyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol typically involves the fluorination of bicyclo[4.2.0]octa-1,3,5-trien-7-ol. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the fluorine atom or alter the bicyclic structure.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: 5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one.

    Reduction: Bicyclo[4.2.0]octa-1(6),2,4-trien-7-ol.

    Substitution: Various substituted bicyclic compounds depending on the nucleophile used.

Scientific Research Applications

5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s reactivity and binding affinity, making it a potent inhibitor or activator of specific biological pathways. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

IUPAC Name

5-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol

InChI

InChI=1S/C8H7FO/c9-6-3-1-2-5-4-7(10)8(5)6/h1-3,7,10H,4H2

InChI Key

AEGSJPPXHAQZMG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C1C=CC=C2F)O

Origin of Product

United States

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